![molecular formula C14H21N B3015210 1-[4-(tert-Butyl)phenyl]cyclopropane-1-methanamine CAS No. 211315-08-1](/img/structure/B3015210.png)
1-[4-(tert-Butyl)phenyl]cyclopropane-1-methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(tert-Butyl)phenyl]cyclopropane-1-methanamine (CAS# 211315-08-1) is a useful research chemical . It is a versatile chemical compound extensively used in scientific research due to its unique structure and properties. Its applications range from drug discovery to material science.
Molecular Structure Analysis
The molecular weight of this compound is 203.32 and the molecular formula is C14H21N . The canonical SMILES representation is CC©©C1=CC=C(C=C1)C2(CC2)CN .Applications De Recherche Scientifique
Synthesis and Structural Features
- Monofluorinated cyclopropanecarboxylates, related to 1-[4-(tert-Butyl)phenyl]cyclopropane-1-methanamine, have been synthesized using transition metal-catalyzed reactions. These compounds are used as starting materials for the synthesis of carboxamides and analogues of tranylcypromine, an antidepressant drug (Haufe et al., 2002).
Mechanism Investigations
- Research into the cycloisomerization of alkynols, catalyzed by Ruthenium complexes, provides insight into reactions related to compounds like this compound. These studies help understand the formation of various complexes during such catalytic reactions (Liu et al., 2011).
Development of Chiral Cyclopropane Units
- Chiral cyclopropanes, akin to this compound, have been synthesized as conformationally restricted analogues of histamine. These compounds are significant in studying bioactive conformations and improving the activity of biologically active compounds (Kazuta et al., 2002).
Reactions and Derivatives
- Studies on lithiated tert-Butyl and 2,6-Di(tert-butyl)-4-methylphenyl Cyclopropanecarboxylates focus on their reactions with various electrophiles. These studies are relevant for understanding the chemical behavior and potential applications of related cyclopropane derivatives (Häner et al., 1986).
Photocytotoxicity and Imaging Applications
- Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine demonstrate photocytotoxicity in red light and are used in cellular imaging. These studies offer insights into potential biomedical applications of similar compounds (Basu et al., 2014).
Propriétés
IUPAC Name |
[1-(4-tert-butylphenyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-13(2,3)11-4-6-12(7-5-11)14(10-15)8-9-14/h4-7H,8-10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGRBWSFTNYOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
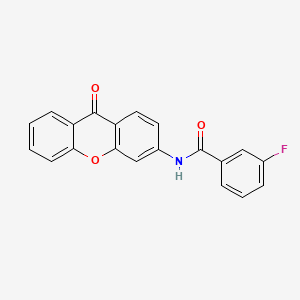
![(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B3015129.png)
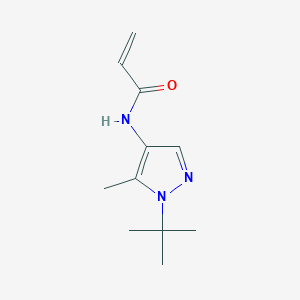
![N-Methyl-1-[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B3015133.png)

![8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B3015135.png)

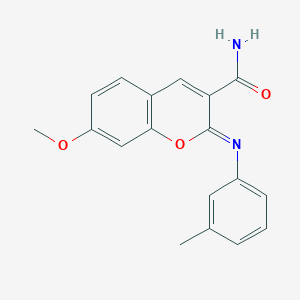


![Spiro[2.3]hexan-5-ylmethanamine hydrochloride](/img/structure/B3015144.png)
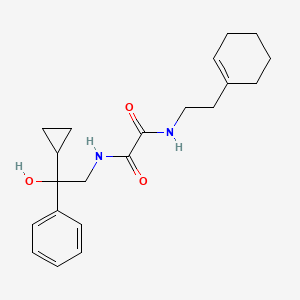
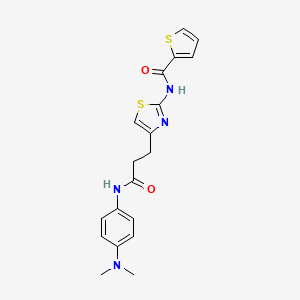
![N-[(furan-2-yl)methyl]-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B3015149.png)
